molecular formula C24H25N3O B1230693 4-(2-(4-(1H-Indol-3-yl)-1-piperidinyl)ethyl)-2(1H)-quinolinone CAS No. 153876-75-6

4-(2-(4-(1H-Indol-3-yl)-1-piperidinyl)ethyl)-2(1H)-quinolinone

Cat. No.: B1230693
CAS No.: 153876-75-6
M. Wt: 371.5 g/mol
InChI Key: SVZYIQBJGHDPJS-UHFFFAOYSA-N
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Description

4-(2-(4-(1H-Indol-3-yl)-1-piperidinyl)ethyl)-2(1H)-quinolinone, also known as this compound, is a useful research compound. Its molecular formula is C24H25N3O and its molecular weight is 371.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

153876-75-6

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

4-[2-[4-(1H-indol-3-yl)piperidin-1-yl]ethyl]-1H-quinolin-2-one

InChI

InChI=1S/C24H25N3O/c28-24-15-18(19-5-1-4-8-23(19)26-24)11-14-27-12-9-17(10-13-27)21-16-25-22-7-3-2-6-20(21)22/h1-8,15-17,25H,9-14H2,(H,26,28)

InChI Key

SVZYIQBJGHDPJS-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CNC3=CC=CC=C32)CCC4=CC(=O)NC5=CC=CC=C54

Canonical SMILES

C1CN(CCC1C2=CNC3=CC=CC=C32)CCC4=CC(=O)NC5=CC=CC=C54

153876-75-6

Synonyms

4-(2-(4-(1H-indol-3-yl)-1-piperidinyl)ethyl)-2(1H)-quinolinone
SWR 00151
SWR-00151

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 4-(2-bromoethyl-2(1H)-quinolinone (II-2) (30 g, 119 mmol) and 3-(4-piperidinyl)-1H-indole (23.8 g, 119 mmol) in dry dimethylformamide 300 ml was added triethylamine (33 ml, 238 mmol) at room temperature and the mixture was allowed to react under the same conditions for 48 hours. Water (600 ml) was poured into the reaction mixture and the mixture was stirred for 15 minutes at room temperature. The separated solid was filtered off by aspiration. The solid was washed with water, dried under reduced pressure and recrystallized with methanol/tetrahydrofuran/water to give the desired product (103 g) (III-2) as white solid (mp 259°-259.5 ° C. (methanol/tetrahydrofuran/water), yield 70.9 %).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
70.9%

Synthesis routes and methods II

Procedure details

A suspension of 4-(2-bromethyl)-2-(1H)-quinolinone (II-2) (500 mg, 1.98 mmol), 3-(4-piperidinyl)-1H-indole (396.5 mg, 1.98 mmol) and sodium hydrogencarbonate (249.5 mg, 2.97 mmol) in dry dimethylformamide (5 ml) was react at 80 ° C. for 5 hours. The reaction mixture was poured into ice-water and the separated solid was filtered by aspiration. The residue was washed with water and recrystallized from methanol/tetrahydrofuran/water to give the desired product (336 mg) (III-2) as pale yellow crystals (mp 259°-260 ° C. (methanol/tetrahydrofuran/water)). Yield 45.7%.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
396.5 mg
Type
reactant
Reaction Step One
Quantity
249.5 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45.7%

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